molecular formula C14H26O2 B14724805 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane CAS No. 6471-99-4

8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane

Cat. No.: B14724805
CAS No.: 6471-99-4
M. Wt: 226.35 g/mol
InChI Key: WSJHOERVAVQUCK-UHFFFAOYSA-N
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Description

8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound, with its distinct chemical structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with suitable alkylating agents. For instance, tetrahydropyran-4-carbonitrile can be treated with 1-bromo-2-fluoroethane to yield the desired spiroacetal compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The spiroacetal structure allows for substitution reactions, particularly at the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane stands out due to its specific alkyl substitutions, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

6471-99-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

8-butyl-8-ethyl-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H26O2/c1-3-5-8-13(4-2)11-15-14(16-12-13)9-6-7-10-14/h3-12H2,1-2H3

InChI Key

WSJHOERVAVQUCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC2(CCCC2)OC1)CC

Origin of Product

United States

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